molecular formula C12H16N2O2 B2688268 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid CAS No. 1852937-97-3

4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid

Cat. No. B2688268
CAS RN: 1852937-97-3
M. Wt: 220.272
InChI Key: ZBSKTORDNKPNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1852937-97-3 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular formula of this compound is C12H16N2O2 . The InChI Code is 1S/C12H16N2O2/c1-14-7-9(8-14)6-13-11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) .

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, showcases the importance of such structures in pharmacology. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Mistry & Desai, 2006).

Antimicrobial Activities of Triazole Derivatives

The synthesis of novel 1,2,4-triazole derivatives, which share structural similarities with the azetidin-3-yl moiety, demonstrates their application in fighting infections. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Oligomers of Oxazolidin-2-one for New Foldamers

The synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones opens up avenues in the design of foldamers, a class of molecules mimicking the structural features of peptides. These compounds have been found to fold in ordered structures, potentially useful in creating novel biomimetic materials and catalysts (Lucarini & Tomasini, 2001).

Crystal Structure and DFT Studies

The detailed crystal structure and density functional theory (DFT) studies of compounds containing triazol and pyrimidin motifs, akin to the azetidin moiety in complexity, provide insight into the reactivity and stability of such molecules. These studies are foundational for designing compounds with tailored properties for applications in catalysis, material science, and drug development (Murugavel et al., 2014).

Antitumor Activity of Triazolopyrimidines

The development of triazolopyrimidines as potential antitumor agents illustrates the significance of nitrogen-containing heterocycles in cancer research. Some compounds in this class have shown promising results in inducing apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells, suggesting a new avenue for therapeutic intervention (Safari et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that the compound could interact with biological systems through its amino and carboxylic acid functional groups .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

The future directions for the use of this compound are not specified in the available literature. Given its structure, it could potentially be used in the development of new pharmaceuticals or in other chemical research .

properties

IUPAC Name

4-[(1-methylazetidin-3-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-14-7-9(8-14)6-13-11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSKTORDNKPNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid

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